molecular formula C12H13ClN2O2 B176708 4-Chloro-6,7-diethoxyquinazoline CAS No. 162363-46-4

4-Chloro-6,7-diethoxyquinazoline

Cat. No.: B176708
CAS No.: 162363-46-4
M. Wt: 252.69 g/mol
InChI Key: HGMQPDNSSYTATF-UHFFFAOYSA-N
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Description

4-Chloro-6,7-diethoxyquinazoline is a heterocyclic organic compound belonging to the quinazoline family. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. Its molecular formula is C12H13ClN2O2, and it is characterized by the presence of a quinazoline ring substituted with chlorine and ethoxy groups.

Preparation Methods

The synthesis of 4-Chloro-6,7-diethoxyquinazoline typically involves several steps:

    Nitrification: Starting with a suitable precursor, such as 3,4-diethoxyacetophenone, nitrification is carried out to introduce nitro groups.

    Condensation: The nitro compound undergoes condensation with N,N-dimethylformamide dimethyl acetal to form an intermediate.

    Reduction Cyclization: The intermediate is then subjected to hydrogenation, leading to reduction and cyclization to form the quinazoline ring.

    Chlorination: Finally, chlorination of the quinazoline derivative yields this compound.

These steps are carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-Chloro-6,7-diethoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with arylamines or phenolic compounds to form azo dyes.

Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6,7-diethoxyquinazoline has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and molecular interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-tumor agents.

    Industry: The compound is used in the production of dyes and other industrial chemicals.

Comparison with Similar Compounds

4-Chloro-6,7-diethoxyquinazoline can be compared with other quinazoline derivatives such as:

    4-Chloro-6,7-dimethoxyquinazoline: Similar in structure but with methoxy groups instead of ethoxy groups.

    4-Amino-2-chloro-6,7-dimethoxyquinazoline: Contains an amino group, making it useful in the synthesis of azo dyes.

    Gefitinib and Afatinib: These are clinically approved anti-cancer drugs containing quinazoline scaffolds.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

4-chloro-6,7-diethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-3-16-10-5-8-9(6-11(10)17-4-2)14-7-15-12(8)13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMQPDNSSYTATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470633
Record name 4-Chloro-6,7-diethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162363-46-4
Record name 4-Chloro-6,7-diethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the procedure described in Example 6A Step 5, a mixture of 6,7-diethoxyquinazolin-4(3H)-one (1.70 g, 7.3 mmol) and POCl3 (3 mL) in toluene (10 mL) was heated at 120° C. for 5 hours to afford 4-chloro-6,7-diethoxyquinazoline as a solid (1.794 g, 98%). 1H NMR (300 MHz, CDCl3) δ 8.88 (s, 1H), 7.45 (s, 1H), 7.39 (s, 1H), 4.31 (m, 4H), 1.58 (m, 6H); LC-MS (ESI) m/z 253 (M+H)+.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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